molecular formula C23H31N3O4S B2499215 N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide CAS No. 953919-81-8

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2499215
CAS No.: 953919-81-8
M. Wt: 445.58
InChI Key: CVWUHXUQDWZQRD-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a sulfamoyl group, and an isobutyramide moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include the following steps:

    Formation of the phenylmorpholine intermediate: This step involves the reaction of phenylamine with epichlorohydrin to form 2-phenylmorpholine.

    Alkylation: The 2-phenylmorpholine is then alkylated with 3-chloropropylamine to form N-(3-(2-phenylmorpholino)propyl)amine.

    Sulfamoylation: The resulting amine is reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfamoyl group, forming N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)amine.

    Amidation: Finally, the compound undergoes amidation with isobutyryl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or industrial applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-N-[4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-18(2)23(27)25-20-9-11-21(12-10-20)31(28,29)24-13-6-14-26-15-16-30-22(17-26)19-7-4-3-5-8-19/h3-5,7-12,18,22,24H,6,13-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWUHXUQDWZQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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